(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 441289-48-1
VCID: VC4808646
InChI: InChI=1S/C19H20N2O4S/c1-5-25-13-7-8-14-17(11-13)26-19(21(14)2)20-18(22)12-6-9-15(23-3)16(10-12)24-4/h6-11H,5H2,1-4H3
SMILES: CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)C
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.44

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

CAS No.: 441289-48-1

Cat. No.: VC4808646

Molecular Formula: C19H20N2O4S

Molecular Weight: 372.44

* For research use only. Not for human or veterinary use.

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide - 441289-48-1

Specification

CAS No. 441289-48-1
Molecular Formula C19H20N2O4S
Molecular Weight 372.44
IUPAC Name N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C19H20N2O4S/c1-5-25-13-7-8-14-17(11-13)26-19(21(14)2)20-18(22)12-6-9-15(23-3)16(10-12)24-4/h6-11H,5H2,1-4H3
Standard InChI Key WBCBOPUDRSFGTE-FMQUCBEESA-N
SMILES CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)C

Introduction

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic organic compound belonging to the class of heterocyclic aromatic compounds. It features a benzothiazole ring system with an ethoxy group at position 6 and a methyl group at position 3, along with a 3,4-dimethoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and interactions with biological systems.

Synthesis

The synthesis of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. These steps may include the formation of the benzothiazole core, introduction of the ethoxy and methyl groups, and finally, the attachment of the 3,4-dimethoxybenzamide moiety. Technical details such as controlling reaction temperatures and using catalysts are crucial to enhance yields and minimize side reactions.

Mechanism of Action

The mechanism of action for (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide involves interactions with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors crucial in disease processes, potentially inhibiting their activity. For instance, it could target enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammatory responses or tumor growth.

Biological Applications

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has diverse potential applications in medicinal chemistry, particularly as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structural features suggest possible interactions with biological systems, making it a subject of interest for further research and development.

Research Findings

Research on (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is ongoing, with a focus on elucidating its pharmacodynamics and potential therapeutic uses. Empirical studies are necessary to fully understand its biological pathways and effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator